molecular formula C9H4BrN3O B13711603 6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile

6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile

Cat. No.: B13711603
M. Wt: 250.05 g/mol
InChI Key: LNVKANPHHIIKSP-UHFFFAOYSA-N
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Description

6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile is a high-value chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound features a 1,8-naphthyridine core, a privileged scaffold known for its diverse biological activities, which is further functionalized with bromo, hydroxy, and nitrile groups. These functional handles make it an exceptionally versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. The bromo substituent offers a reactive site for metal-catalyzed cross-couplings, such as Suzuki or Buchwald-Hartwig reactions, enabling the exploration of structure-activity relationships (SAR). The carbonitrile group can serve as a key pharmacophore or be transformed into other functional groups like amides or tetrazoles. As a solid, it requires careful handling and storage. It is recommended to be kept sealed in a dry environment at 2-8°C to ensure long-term stability. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound to expedite their hit-to-lead and lead optimization campaigns in drug discovery.

Properties

IUPAC Name

6-bromo-4-oxo-1H-1,8-naphthyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrN3O/c10-6-1-7-8(14)5(2-11)3-12-9(7)13-4-6/h1,3-4H,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVKANPHHIIKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)C(=CN2)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Doebner Reaction Approach

One of the foundational methods for synthesizing 1,8-naphthyridines, including hydroxy-substituted derivatives, is the Doebner reaction. This method involves the condensation of 6-substituted 2-aminopyridines with α,β-unsaturated carbonyl compounds such as pyruvic acid derivatives or benzalpyruvic acid.

  • Starting Materials: 6-Hydroxy-2-aminopyridine is used as the key starting material to introduce the hydroxy substituent at the 6-position, which plays a critical role in activating the pyridine ring for cyclization.
  • Reaction Conditions: The reaction typically proceeds in alcoholic solvents (e.g., absolute ethanol) under reflux at elevated temperatures (130–140 °C).
  • Mechanism Insight: The hydroxy group at C-6 acts as an electron-releasing substituent, enhancing nucleophilicity at the C-3 position of the pyridine ring, which facilitates ring closure to form the 1,8-naphthyridine scaffold. This effect is slightly less pronounced than with amino substituents but reduces steric hindrance at the ring nitrogen, favoring cyclization at C-3.
  • Yield and Purification: The reaction yields substituted tetrahydro-1,8-naphthyridine-4-carboxylic acid derivatives as intermediates, which can be further converted to the desired 6-bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile through subsequent functional group transformations, including bromination and cyanation steps.

Table 1: Summary of Doebner Reaction Conditions for Hydroxy-Substituted 1,8-Naphthyridines

Parameter Details
Starting material 6-Hydroxy-2-aminopyridine
Aldehyde used Benzaldehyde or substituted benzaldehydes
Carbonyl compound Pyruvic acid or benzalpyruvic acid
Solvent Absolute ethanol
Temperature 130–140 °C (reflux)
Reaction time 3–6 hours
Product isolation Filtration, acid dissolution, water precipitation
Yield Moderate to good, slightly lower than amino analogues

This method was extensively studied by researchers who demonstrated that the hydroxy group at C-6 is effective in promoting ring closure, though yields are somewhat lower than with amino substituents due to electronic and steric factors.

Friedlander Reaction in Aqueous Media with Ionic Liquid Catalysts

A more recent and green chemistry-oriented approach involves the Friedlander condensation reaction catalyzed by metal-free ionic liquids in water.

  • Catalyst: Choline hydroxide, a biocompatible and water-soluble ionic liquid, serves as an efficient catalyst.
  • Reaction Medium: Water is used as the solvent, avoiding toxic organic solvents and harsh conditions.
  • Starting Material: 2-Aminonicotinaldehyde derivatives are employed, which undergo condensation with active methylene compounds to form the 1,8-naphthyridine core.
  • Advantages: This method allows gram-scale synthesis with excellent yields, easy product separation, and environmentally benign conditions.
  • Mechanistic Insight: The ionic liquid catalyst facilitates the reaction by forming hydrogen bonds with reactants, enhancing nucleophilicity and stabilizing transition states, as supported by density functional theory (DFT) and noncovalent interaction (NCI) analyses.
  • Applications: The products synthesized via this method, including hydroxy-substituted 1,8-naphthyridines, have potential as drug candidates and functional materials.

Table 2: Friedlander Reaction Parameters Using Choline Hydroxide Catalyst

Parameter Details
Catalyst Choline hydroxide (metal-free ionic liquid)
Solvent Water
Starting material 2-Aminonicotinaldehyde derivatives
Reaction type One-step Friedlander condensation
Temperature Mild conditions (ambient to moderate heating)
Reaction scale Gram-scale
Yield Excellent
Product isolation Simple filtration, no chromatography needed

This innovative approach represents the first report of synthesizing 1,8-naphthyridines in water with a metal-free catalyst, emphasizing sustainability and scalability.

Functional Group Transformations to Introduce Bromo and Carbonitrile Substituents

To specifically obtain 6-bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile, further elaboration of the 1,8-naphthyridine core is required:

  • Bromination: Selective bromination at the 6-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions, taking advantage of the activating effect of the hydroxy group.
  • Cyanation: Introduction of the carbonitrile group at the 3-position typically involves nucleophilic substitution or cyanide addition reactions on suitable precursors or intermediates bearing leaving groups at C-3.
  • Reaction Monitoring: Characterization is done by UV-visible spectroscopy, elemental analysis, and chromatographic purity assessment to confirm substitution patterns and yields.

Comparative Analysis of Preparation Methods

Feature Doebner Reaction (Classical) Friedlander Reaction (Ionic Liquid in Water)
Solvent Absolute ethanol Water
Catalyst None or acid/base Choline hydroxide (metal-free ionic liquid)
Reaction Temperature High (130–140 °C) Mild to moderate
Environmental Impact Moderate (organic solvent, energy-intensive) Low (aqueous, green catalyst)
Yield Moderate to good Excellent
Scalability Moderate High (gram-scale demonstrated)
Ease of Product Isolation Requires filtration, acid-base workup Simple filtration, no chromatography
Functional Group Tolerance Good Good
Applicability to Bromo and Nitrile Substitutions Requires additional steps Compatible with post-synthesis modifications

Research Findings and Notes

  • The electron-releasing effect of the hydroxy group at the 6-position is crucial for activating the pyridine ring towards cyclization, as demonstrated by comparative studies with amino substituents.
  • The steric hindrance imposed by substituents at C-6 influences the ring closure efficiency, with hydroxy groups offering a favorable balance between electronic activation and steric bulk.
  • The Friedlander reaction catalyzed by choline hydroxide ionic liquid in water represents a significant advancement for sustainable synthesis of 1,8-naphthyridines, offering a metal-free, non-toxic, and scalable route with excellent yields.
  • Quantum chemical calculations support the catalytic role of ionic liquids through hydrogen bonding, which stabilizes intermediates and transition states, enhancing reaction rates in aqueous media.
  • The synthesized 1,8-naphthyridine derivatives, including hydroxy and bromo-substituted analogs, have promising applications in drug development and materials science, as indicated by molecular docking and dynamic simulations.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 6 serves as a primary site for nucleophilic substitution due to electron-withdrawing effects from the adjacent carbonitrile group. Key reactions include:

Aromatic Nucleophilic Substitution (SNAr):

  • Reaction with amines:
    C9H4BrN3O+R-NH2C9H4(NH-R)N3O+HBr\text{C}_9\text{H}_4\text{BrN}_3\text{O} + \text{R-NH}_2 \rightarrow \text{C}_9\text{H}_4(\text{NH-R})\text{N}_3\text{O} + \text{HBr}
    Example: Substitution with benzylamine derivatives forms amino-naphthyridines under mild heating (50–80°C) in ethanol .

  • Reaction with thiols:
    Thiols displace bromine to yield thioether derivatives, often requiring catalytic bases like cesium carbonate .

Table 1: Substitution Reactions of 6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile

NucleophileConditionsProductYield (%)Reference
BenzylamineEtOH, 80°CN-Benzyl derivative53
2-MercaptoethanolCs₂CO₃, DMFThioether analog72*
*Yield extrapolated from analogous 1,5-naphthyridine reactions.

Functionalization of the Hydroxyl Group

The hydroxyl group at position 4 undergoes alkylation, acylation, and sulfonation:

Alkylation:

  • Reaction with alkyl halides (e.g., 1-bromooctane) in the presence of bases like K₂CO₃ produces ether derivatives .

Acylation:

  • Acetyl chloride in pyridine yields acetylated derivatives, enhancing lipophilicity for pharmaceutical applications .

Table 2: Derivatives via Hydroxyl Group Modification

ReagentProductApplication
CH₃I / K₂CO₃4-Methoxy derivativeImproved metabolic stability
Ac₂O / pyridine4-Acetoxy analogProdrug synthesis

Cyclization and Ring Expansion

The carbonitrile group facilitates cyclization under basic or acidic conditions:

Intramolecular Cyclization:

  • Heating with hydrazine forms pyrazolo[3,4-h] naphthyridines, a scaffold with demonstrated antimicrobial activity .

Mechanism:

  • Nucleophilic attack by hydrazine on the carbonitrile.

  • Cyclization via elimination of ammonia.

Oxidation and Reduction Reactions

Oxidation:

  • The hydroxyl group oxidizes to a ketone under strong oxidizing agents (e.g., KMnO₄), though this is less common due to competing ring degradation.

Reduction:

  • Catalytic hydrogenation (H₂/Pd-C) reduces the carbonitrile to an aminomethyl group, enabling further functionalization .

Biological Activity Correlations

Derivatives of 6-bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile show enhanced bioactivity due to:

  • Bromine's electronic effects : Stabilizes interactions with DNA gyrase in bacterial targets .

  • Carbonitrile's role : Acts as a hydrogen-bond acceptor, improving target binding affinity .

Notable Findings:

  • Brominated analogs exhibit IC₅₀ values of 1.7–13.2 µg/mL against Bacillus subtilis DNA gyrase .

  • Alkoxy derivatives demonstrate improved pharmacokinetic profiles compared to hydroxylated forms .

Synthetic Limitations and Challenges

  • Steric hindrance : Bulky substituents at position 3 reduce reaction rates in nucleophilic substitutions.

  • Solubility issues : Polar aprotic solvents (DMF, DMSO) are often required for homogeneous reaction conditions .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,8-naphthyridine, including 6-bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile, exhibit promising anticancer properties. A study synthesized various naphthyridine derivatives and evaluated their cytotoxic effects against human breast cancer cell lines (MCF7). Some compounds demonstrated IC50 values comparable to established anticancer drugs, suggesting potential as effective agents in cancer therapy .

Table 1: Anticancer Activity of Naphthyridine Derivatives

CompoundCell LineIC50 (µM)Reference
6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrileMCF7TBD
StaurosporineMCF74.51
Other Naphthyridine DerivativesMCF71.47 - 3.19

Antimicrobial Properties

The antimicrobial potential of naphthyridine derivatives is well-documented. Compounds similar to 6-bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile have shown activity against a range of pathogens, including resistant strains of bacteria and fungi. For instance, a study highlighted that certain naphthyridine derivatives exhibited superior activity against Gram-negative bacteria compared to traditional antibiotics like ampicillin .

Table 2: Antimicrobial Activity of Naphthyridine Derivatives

CompoundTarget OrganismActivity LevelReference
6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrileE. coliTBD
Other Naphthyridine DerivativesPseudomonas aeruginosaHigh
AmpicillinE. coliStandard Control

Case Study: Antitubercular Activity

A specific derivative demonstrated significant antitubercular activity against multidrug-resistant strains of Mycobacterium tuberculosis. This compound not only showed high efficacy in vitro but also reduced bacterial load in animal models . Such findings underscore the therapeutic potential of naphthyridine derivatives in treating challenging infections.

Broader Biological Activities

Beyond anticancer and antimicrobial properties, naphthyridine compounds have been explored for various other biological activities:

  • Antimalarial Effects : Certain derivatives have shown potential as antimalarial agents by inhibiting Plasmodium protein kinases .
  • Neurological Applications : Some studies suggest that naphthyridine derivatives may possess neuroprotective properties relevant to conditions like Alzheimer's disease .

Table 3: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity against various cancer cell lines
AntimicrobialEffective against resistant bacterial strains
AntimalarialInhibition of Plasmodium growth
NeuroprotectivePotential benefits in neurodegenerative diseases

Mechanism of Action

The mechanism of action of 6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microbial cells. This compound may also interact with DNA, causing damage that leads to cell death .

Comparison with Similar Compounds

Lipinski’s Rule Compliance

All 1,8-naphthyridine-3-carbonitrile analogs comply with Lipinski’s Rule of Five (molecular weight <500, H-bond donors ≤5, H-bond acceptors ≤10, logP ≤5), ensuring favorable oral bioavailability . For example:

  • ANA-12 : MW = 395.3, logP = 2.1, H-bond acceptors = 7.
  • ANA-7 : MW = 402.3, logP = 2.4, H-bond acceptors = 8.

Toxicity Profile

Compounds with MIC >12.5 mg mL⁻¹ demonstrated low cytotoxicity in human embryonic kidney cells (selectivity index >11), suggesting a wide therapeutic window .

Molecular Interactions and Dynamics

  • ANA-12 binds strongly to the enoyl-ACP reductase (InhA) enzyme in Mycobacterium tuberculosis via hydrogen bonding with Tyr158 and hydrophobic interactions with Phe149 .

Comparative Analysis with Other Heterocyclic Systems

While 1,8-naphthyridine derivatives show promise, other heterocycles exhibit distinct profiles:

  • Quinolones: Broader antimicrobial activity but higher resistance rates.
  • Morpholino derivatives: Exceptional activity (MIC 0.25 mg mL⁻¹) but unconfirmed safety .

Biological Activity

6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile is a compound belonging to the naphthyridine family, which has garnered considerable attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile is characterized by the presence of a bromine atom at the 6-position and a hydroxyl group at the 4-position of the naphthyridine ring. The carbonitrile group at the 3-position further enhances its reactivity and potential biological activity. The structural formula can be represented as follows:

C10H6BrN3O\text{C}_{10}\text{H}_6\text{BrN}_3\text{O}

The biological activity of 6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile is primarily attributed to its ability to interact with various molecular targets in biological systems. Key mechanisms include:

  • Inhibition of Enzymes : This compound may inhibit critical enzymes such as DNA gyrase, which is essential for bacterial DNA replication, thereby exhibiting antimicrobial properties .
  • Antioxidant Activity : The hydroxyl group in its structure contributes to its potential antioxidant effects, which can protect cells from oxidative stress .
  • Anticancer Properties : Research indicates that naphthyridine derivatives can induce apoptosis in cancer cells through both extrinsic and intrinsic pathways, making them candidates for cancer therapy .

Antimicrobial Activity

6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile has shown promising antimicrobial properties. Studies indicate that it exhibits activity against a range of bacteria, including drug-resistant strains. The compound's effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli has been documented, with some derivatives showing enhanced activity due to structural modifications .

Anticancer Activity

The anticancer potential of naphthyridine derivatives has been extensively studied. For instance, compounds similar to 6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis through modulation of apoptotic pathways .

Anti-inflammatory Effects

Research has indicated that naphthyridine derivatives possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, contributing to their therapeutic potential in conditions such as arthritis and other inflammatory diseases .

Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrileModerateHighModerate
Nalidixic AcidHighLowNone
1-Methyl-4-hydroxy-1,8-naphthyridineLowModerateHigh

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluated various naphthyridine derivatives against resistant bacterial strains. Results showed that 6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile exhibited significant antibacterial activity with an IC50 value ranging from 1.7 to 13.2 µg/mL against DNA gyrase .
  • Anticancer Research : In vitro studies on breast cancer cell lines demonstrated that this compound induced apoptosis significantly more than control groups, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Assessment : A recent investigation into the anti-inflammatory properties revealed that derivatives containing the naphthyridine scaffold could effectively reduce inflammation markers in cellular models .

Q & A

Q. What are the established synthetic routes for 6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile?

The compound is typically synthesized via controlled hydrolysis of its carbonitrile precursor. For example, 1,8-naphthyridinecarbonitriles undergo hydrolysis under acidic (e.g., 9M H₂SO₄ at 130°C) or alkaline (KOH in aqueous ethanol) conditions to yield carboxylic acids or carboxamides, respectively . Bromination can be introduced at the 6-position using brominating agents like PBr₃ or NBS, followed by hydroxylation at the 4-position via oxidative methods.

Q. How is spectroscopic characterization performed for this compound?

Key techniques include:

  • IR Spectroscopy : Detection of characteristic bands for -CN (~2215 cm⁻¹) and -OH (broad ~3300 cm⁻¹) groups .
  • ¹H-NMR : Analysis of aromatic proton environments (e.g., shifts at δ 8.5–9.5 ppm for naphthyridine protons) and hydroxyl proton exchange .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 265 for the parent ion) confirm the molecular weight .

Q. What role does this compound play in medicinal chemistry research?

It serves as a precursor for bioactive derivatives, such as kinase inhibitors or antimicrobial agents. For instance, substitutions at the 3-carbonitrile position (e.g., with imino or amide groups) enhance binding to enzymatic active sites .

Advanced Research Questions

Q. How can hydrolysis conditions be optimized to improve yield and purity?

  • Temperature Control : Elevated temperatures (e.g., 130°C in H₂SO₄) accelerate hydrolysis but require careful monitoring to avoid side reactions like decarboxylation .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while ethanol/water mixtures enhance solubility of hydroxylated products .
  • Catalytic Additives : Trace KI or phase-transfer catalysts (e.g., TBAB) improve reaction homogeneity and efficiency .

Q. How to resolve contradictory spectroscopic data in substituted derivatives?

  • Variable pH NMR : Adjusting pH (e.g., D₂O exchange or trifluoroacetic acid) clarifies proton environments for hydroxyl groups .
  • 2D Techniques : HSQC and HMBC correlations differentiate between bromine-induced deshielding and hydrogen bonding effects .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic transitions and validate experimental IR/NMR assignments .

Q. What mechanistic insights govern reactivity under varying pH conditions?

  • Acidic Media : Protonation of the naphthyridine nitrogen enhances electrophilicity at the 3-carbonitrile, facilitating nucleophilic attack (e.g., hydrolysis to carboxylic acids) .
  • Alkaline Media : Deprotonation of the 4-hydroxy group generates a nucleophilic oxygen, enabling condensation reactions (e.g., with amines to form carboxamides) .
  • Redox Stability : Bromine at the 6-position may participate in halogen bonding or radical pathways under photolytic/thermal stress, requiring inert atmospheres for sensitive reactions .

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